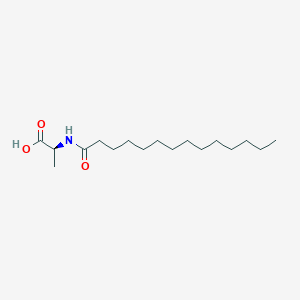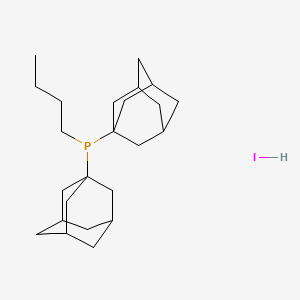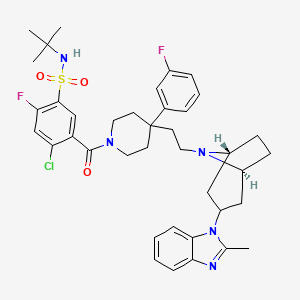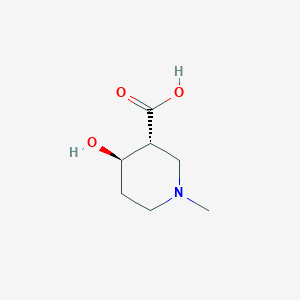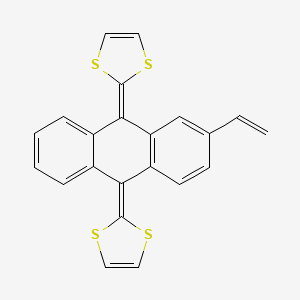
2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole)
Descripción general
Descripción
2,2’-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole): is an organic compound with the molecular formula C22H14S4 It is known for its unique structure, which includes a vinylanthracene core and two 1,3-dithiole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) typically involves the reaction of 2-vinylanthracene with 1,3-dithiole-2-thione under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole groups to thiol groups.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while alkylation can be achieved using alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of conjugated systems and electron transfer processes.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential as bioactive molecules or in the development of diagnostic tools.
Industry: In materials science, the compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in electron transfer reactions makes it a candidate for use in electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) involves its ability to participate in electron transfer processes. The vinylanthracene core and dithiole groups facilitate the movement of electrons, making the compound useful in applications that require efficient electron transport. The molecular targets and pathways involved are primarily related to its electronic properties and interactions with other molecules in the system.
Comparación Con Compuestos Similares
- 9,10-Bis(1,3-dithiol-2-ylidene)anthracene
- 2,2’-(Anthracene-9,10-diylidene)bis(1,3-dithiole)
- 2,2’-(2-Ethylanthracene-9,10-diylidene)bis(1,3-dithiole)
Comparison:
- 9,10-Bis(1,3-dithiol-2-ylidene)anthracene lacks the vinyl group, which may affect its reactivity and electronic properties.
- 2,2’-(Anthracene-9,10-diylidene)bis(1,3-dithiole) also lacks the vinyl group, making it less versatile in substitution reactions.
- 2,2’-(2-Ethylanthracene-9,10-diylidene)bis(1,3-dithiole) has an ethyl group instead of a vinyl group, which may influence its steric and electronic characteristics.
The presence of the vinyl group in 2,2’-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) provides unique reactivity and electronic properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
2-[10-(1,3-dithiol-2-ylidene)-2-ethenylanthracen-9-ylidene]-1,3-dithiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14S4/c1-2-14-7-8-17-18(13-14)20(22-25-11-12-26-22)16-6-4-3-5-15(16)19(17)21-23-9-10-24-21/h2-13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQRJPHCJRMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=C3SC=CS3)C4=CC=CC=C4C2=C5SC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


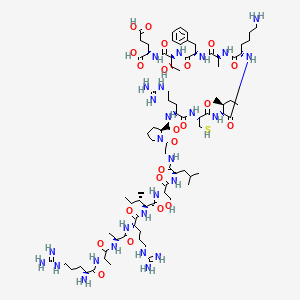
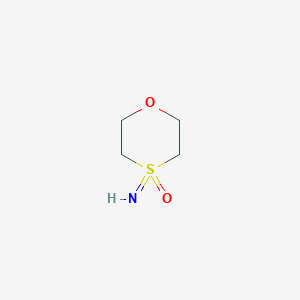
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
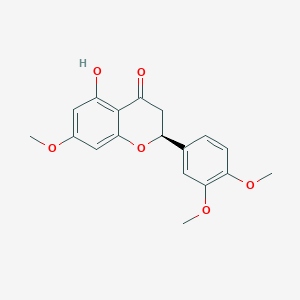
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
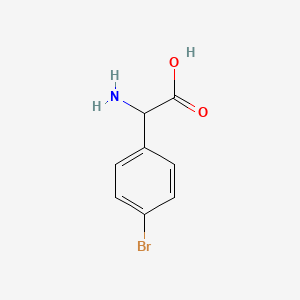
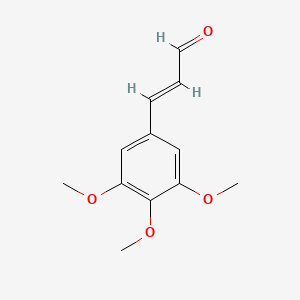
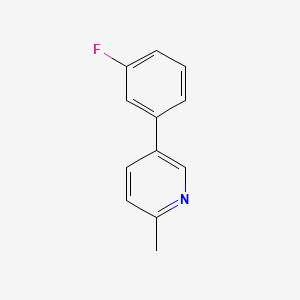
![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)
